tert-Butyl nitrite
Overview
Description
tert-Butyl nitrite is an organic compound with the chemical formula (CH₃)₃CONO. It is a colorless liquid and the tert-butyl ester of nitrous acid. This compound is typically employed as a solution with tert-butyl alcohol and is used as a reagent in organic synthesis .
Mechanism of Action
Target of Action
Tert-Butyl Nitrite (TBN) is an organic compound that is primarily used as a reagent in organic synthesis . It has a wide range of targets, including secondary amides, which it reacts with to produce N-nitroso amides . It also targets alkanes, alkenes, alkynes, and aromatic compounds for nitration .
Mode of Action
TBN interacts with its targets through various mechanisms. For instance, it reacts with secondary amides to form N-nitroso amides . It also participates in nitration of alkane, alkene, alkyne, and aromatic compounds, as well as nitrosylation and sequential nitrosylation reactions . TBN acts as a source of oxygen and nitrogen in these reactions .
Biochemical Pathways
TBN affects several biochemical pathways. It plays a role in aerobic oxidation, annulation, and diazotization . It also participates in the nitration of various compounds and nitrosylation reactions . These transformations have downstream effects on the synthesis of a diverse array of complex nitrogen-containing molecules .
Pharmacokinetics
TBN is a colorless liquid that is typically employed as a solution with tert-butyl alcohol . It has a boiling point of 61-63°C , and it is soluble in alcohol, carbon disulfide, chloroform, and diethyl ether . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The action of TBN results in the formation of various nitrogen-containing compounds. For example, it can convert secondary amides into N-nitroso amides . It also enables the nitration of alkane, alkene, alkyne, and aromatic compounds, and participates in nitrosylation and sequential nitrosylation reactions . These transformations lead to the synthesis of a diverse array of complex nitrogen-containing molecules .
Action Environment
The action of TBN can be influenced by environmental factors. For instance, it can efficiently initiate the aerobic cleavage of benzylic C-C bonds under metal-free conditions . Furthermore, TBN’s reactivity can show differential behavior under different reaction conditions .
Biochemical Analysis
Biochemical Properties
tert-Butyl nitrite is used as a reagent in organic synthesis . It reacts with secondary amides to give N-nitroso amides . This indicates that this compound can interact with enzymes and proteins involved in amide metabolism, although the specific enzymes and proteins it interacts with are not mentioned in the sources.
Cellular Effects
It is known to participate in photocatalyzed conversion of aryl- and heteroarylamines to selenides . It also participates in radical multifunctionalization reactions of aliphatic alkenes .
Molecular Mechanism
This compound is used in organic synthesis, particularly in the nitration of alkane, alkene, alkyne, and aromatic compounds, as well as in nitrosylation and sequential nitrosylation reactions . It serves as a source of oxygen and nitrogen in these reactions .
Temporal Effects in Laboratory Settings
It is known to participate in a metal-free radical cyclization/dehydrogenation cascade of alkenes with aldehydes, providing synthetically useful 3,5-disubstituted isoxazoles in a one-pot system .
Preparation Methods
tert-Butyl nitrite can be synthesized by treating tert-butyl alcohol with nitrous acid or other nitrosating agents such as nitrosyl chloride in pyridine and nitrosonium salts (NO⁺BF₄⁻, NO⁺ClO₄⁻) . The reaction conditions are generally mild, and the yields are good to excellent . Industrial production methods often involve similar synthetic routes, ensuring efficient and scalable production .
Chemical Reactions Analysis
tert-Butyl nitrite undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in reactions such as the aerobic oxidation of primary alcohols to aldehydes.
Substitution: It participates in the synthesis of aromatic azides from corresponding amines under mild conditions.
Nitrosation: It is used for the nitrosation of secondary amides to form N-nitrosoamides.
Common reagents and conditions used in these reactions include this compound itself, along with other reagents like azidotrimethylsilane for azide formation and iodine azide for acyl azide formation . Major products formed from these reactions include aldehydes, azides, and N-nitrosoamides .
Scientific Research Applications
tert-Butyl nitrite has a wide range of applications in scientific research:
Comparison with Similar Compounds
tert-Butyl nitrite is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:
Butyl nitrite: Another ester of nitrous acid, but with different alkyl groups.
Nitrosyl chloride: A nitrosating agent used in similar reactions but with different reactivity and conditions.
Nitrosonium salts: Such as nitrosonium tetrafluoroborate, which are used in nitrosation reactions but have different solubility and handling properties.
Properties
IUPAC Name |
tert-butyl nitrite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-4(2,3)7-5-6/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGXOCVLYRDXLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)ON=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202316 | |
Record name | tert-Butyl nitrite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid with an agreeable odor; [Merck Index] Sweet odor; [Alfa Aesar MSDS] | |
Record name | tert-Butyl nitrite | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17903 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
540-80-7 | |
Record name | tert-Butyl nitrite | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=540-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl nitrite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyl nitrite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl nitrite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.962 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERT-BUTYL NITRITE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4780H7U8LU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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